molecular formula C6H3ClFNO B14052064 5-Chloro-4-fluoropicolinaldehyde CAS No. 1239352-01-2

5-Chloro-4-fluoropicolinaldehyde

Cat. No.: B14052064
CAS No.: 1239352-01-2
M. Wt: 159.54 g/mol
InChI Key: GFJCHIVACQLLJJ-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoropicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes. It is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 4th position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoropicolinaldehyde can be achieved through several methods. One common approach involves the halogen exchange reaction, where 5-chloro-4-fluoropyridine is subjected to formylation reactions to introduce the aldehyde group at the 2nd position . Another method involves the direct fluorination of 5-chloropicolinaldehyde using suitable fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen exchange reactions followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluoropyridine
  • 4-Chloro-3-fluorobenzaldehyde
  • 5-Bromo-4-fluoropicolinaldehyde

Uniqueness

5-Chloro-4-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

CAS No.

1239352-01-2

Molecular Formula

C6H3ClFNO

Molecular Weight

159.54 g/mol

IUPAC Name

5-chloro-4-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3ClFNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H

InChI Key

GFJCHIVACQLLJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1F)Cl)C=O

Origin of Product

United States

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